molecular formula C18H24N2S B11433007 8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B11433007
M. Wt: 300.5 g/mol
InChI Key: JFWJICSKGFCUPR-UHFFFAOYSA-N
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Description

8-Tert-butyl-3-phenyl-1,4-diazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound characterized by a spiro structure

Chemical Reactions Analysis

8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon atoms, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Pharmaceuticals: This compound has been investigated for its potential anti-ulcer activity. It has shown promising results in vivo, comparable to omeprazole, a well-known anti-ulcer drug.

    Materials Science: The unique spiro structure of this compound makes it a candidate for the development of novel materials with specific mechanical and chemical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with various biological molecules.

Mechanism of Action

The mechanism of action of 8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, the compound likely inhibits proton pumps in the stomach lining, reducing gastric acid secretion . This inhibition is achieved through the binding of the compound to the enzyme’s active site, preventing its normal function.

Comparison with Similar Compounds

8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be compared with other spiro compounds such as:

These compounds share similar spiro structures but differ in their functional groups and specific chemical properties. The presence of the thione group in this compound imparts unique reactivity and potential biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C18H24N2S

Molecular Weight

300.5 g/mol

IUPAC Name

8-tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C18H24N2S/c1-17(2,3)14-9-11-18(12-10-14)19-15(16(21)20-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)

InChI Key

JFWJICSKGFCUPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3

Origin of Product

United States

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